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Compound of Interest

Compound Name: SR-29065

Cat. No.: B15137125 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of SR-29065 and SR9009, two synthetic agonists of the nuclear receptor REV-

ERBα. This analysis is supported by available experimental data to delineate their respective

profiles in REV-ERBα activation, selectivity, and potential therapeutic applications.

The nuclear receptor REV-ERBα is a critical component of the circadian clock, playing a pivotal

role in regulating gene expression involved in metabolism, inflammation, and behavior. Its

function as a transcriptional repressor makes it an attractive target for therapeutic intervention

in a variety of diseases. Both SR-29065 and SR9009 have emerged as valuable research tools

for modulating REV-ERBα activity. This guide provides a detailed comparison of these two

compounds to aid researchers in selecting the appropriate tool for their studies.
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Feature SR-29065 SR9009

Primary Target Selective REV-ERBα Agonist REV-ERBα/β Agonist

Potency (vs. REV-ERBα)

Reported to have a lower IC50

(higher potency) than SR9009

in specific cancer cell lines.[1]

Potent agonist with an IC50 of

670 nM for REV-ERBα.[2]

Selectivity
Selective for REV-ERBα over

REV-ERBβ.

Acts on both REV-ERBα and

REV-ERBβ (IC50 = 800 nM).

[2]

Reported In Vivo Efficacy

Demonstrated therapeutic

benefit in a mouse model of

multiple sclerosis.

Shows effects on metabolism,

inflammation, and circadian

behavior in various mouse

models.[3][4]

Pharmacokinetics (Mice)
Information is limited but

studies indicate in vivo activity.

Half-life of approximately 4-6

hours has been reported in

preclinical studies.

In-Depth Analysis
Potency and Efficacy
Direct, head-to-head comparisons of SR-29065 and SR9009 across various standardized

assays are limited in the current literature. However, available data suggests that SR-29065
may exhibit higher potency in certain contexts. A study on glioblastoma stem cells reported that

SR-29065 displayed a lower IC50 value compared to SR9009, indicating greater potency in

inhibiting the proliferation of these cancer cells.[1]

SR9009 is a well-characterized REV-ERB agonist with an IC50 of 670 nM for REV-ERBα in

cell-based reporter assays.[2] It has been shown to potently and efficaciously suppress the

transcription of REV-ERB target genes, such as Bmal1, in a dose-dependent manner.[2]

Selectivity
A key differentiator between the two compounds is their selectivity for the two REV-ERB

isoforms, REV-ERBα and REV-ERBβ. SR-29065 is described as a selective REV-ERBα
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agonist.[5] This selectivity could be advantageous in studies aiming to dissect the specific roles

of REV-ERBα without confounding effects from the modulation of REV-ERBβ.

In contrast, SR9009 is a dual agonist, activating both REV-ERBα and REV-ERBβ with similar

potencies (IC50 of 670 nM and 800 nM, respectively).[2] This broader activity profile may be

beneficial for applications where targeting both isoforms is desired.

Pharmacokinetics
Comprehensive, directly comparative pharmacokinetic data for SR-29065 and SR9009 is not

readily available. Preclinical studies in mice have reported a half-life of approximately 4-6 hours

for SR9009. In vivo studies with SR-29065 in a mouse model of multiple sclerosis have

demonstrated its ability to engage its target in the central nervous system, implying sufficient

bioavailability and brain penetration to exert a therapeutic effect.

Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research

findings. Below are representative methodologies for assessing the activity of REV-ERBα

agonists.

In Vitro: REV-ERBα Co-Transfection Reporter Assay
This assay is commonly used to determine the potency and efficacy of compounds in activating

REV-ERBα.

Objective: To measure the ability of SR-29065 and SR9009 to enhance the transcriptional

repression activity of REV-ERBα.

Methodology:

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's

Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and

antibiotics.

Co-transfection: Cells are co-transfected with two plasmids:
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An expression vector for a fusion protein containing the Gal4 DNA-binding domain and the

REV-ERBα ligand-binding domain (Gal4-REV-ERBα LBD).

A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4

upstream activating sequences (UAS).

Compound Treatment: Following transfection, cells are treated with varying concentrations of

SR-29065 or SR9009. A vehicle control (e.g., DMSO) is also included.

Luciferase Assay: After an incubation period (typically 24 hours), cell lysates are collected,

and luciferase activity is measured using a luminometer.

Data Analysis: The luciferase signal is normalized to a control for transfection efficiency (e.g.,

co-transfected Renilla luciferase). The dose-response curves are then plotted to determine

the IC50 values for each compound.

In Vivo: Evaluation in a Mouse Model of Multiple
Sclerosis (for SR-29065)
This protocol describes the evaluation of SR-29065's efficacy in a preclinical model of

autoimmune disease.

Objective: To assess the therapeutic potential of SR-29065 in mitigating the symptoms of

experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis.

Methodology:

EAE Induction: EAE is induced in C57BL/6 mice by immunization with myelin

oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant,

followed by injections of pertussis toxin.

Compound Administration: Mice are treated with SR-29065 (e.g., 50 mg/kg, intraperitoneally,

twice daily) or a vehicle control, starting from the day of immunization or at the onset of

clinical symptoms.

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a

standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
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Histological and Immunological Analysis: At the end of the study, spinal cords are collected

for histological analysis to assess inflammation and demyelination. Splenocytes can also be

isolated to analyze T-cell populations and cytokine production by flow cytometry.

Data Analysis: Clinical scores, histological parameters, and immunological data are

compared between the SR-29065-treated and vehicle-treated groups to determine the

compound's efficacy.

Signaling Pathways and Visualizations
REV-ERBα Signaling Pathway
REV-ERBα functions as a transcriptional repressor. Upon binding of an agonist like SR-29065
or SR9009, REV-ERBα undergoes a conformational change that facilitates the recruitment of

the Nuclear Receptor Co-repressor (NCoR) and Histone Deacetylase 3 (HDAC3) complex.

This co-repressor complex then leads to the deacetylation of histones at the promoter regions

of target genes, resulting in a condensed chromatin structure and the repression of gene

transcription. Key target genes of REV-ERBα include core clock components like Bmal1 and

Clock.

Agonist Binding REV-ERBα Activation
Co-repressor Complex

Transcriptional Repression

SR-29065 or SR9009 REV-ERBαBinds to NCoR-HDAC3
Complex

Recruits Target Genes
(e.g., Bmal1, Clock)

Acts on Promoter Transcription
Repressed
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Caption: REV-ERBα signaling pathway upon agonist binding.

Experimental Workflow: Co-Transfection Reporter Assay
The following diagram illustrates the key steps in a co-transfection reporter assay used to

quantify the activity of REV-ERBα agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC
[pmc.ncbi.nlm.nih.gov]

3. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain
and insulin resistance via adipogenesis modulation - PMC [pmc.ncbi.nlm.nih.gov]

4. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through
mechanisms involving Nrf2 pathway [frontiersin.org]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to REV-ERBα Agonists: SR-
29065 vs. SR9009]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15137125#sr-29065-vs-sr9009-in-rev-erb-activation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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